molecular formula C24H26IP B15202096 Cyclohexyl triphenylphosphonium iodide CAS No. 55894-17-2

Cyclohexyl triphenylphosphonium iodide

Cat. No.: B15202096
CAS No.: 55894-17-2
M. Wt: 472.3 g/mol
InChI Key: IILXKYJRRSMOLS-UHFFFAOYSA-M
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Description

Cyclohexyl triphenylphosphonium iodide is a chemical compound with the molecular formula C24H26IP. It is a member of the triphenylphosphonium salts, which are known for their unique chemical properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl triphenylphosphonium iodide can be synthesized through the reaction of cyclohexyl bromide with triphenylphosphine in the presence of iodine. The reaction typically proceeds under mild conditions, often at room temperature, and may require a solvent such as acetonitrile or dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl triphenylphosphonium iodide can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form cyclohexyl triphenylphosphonium oxide.

  • Reduction: Reduction reactions can lead to the formation of cyclohexyl triphenylphosphonium hydride.

  • Substitution: Substitution reactions can occur at the iodide position, leading to the formation of other triphenylphosphonium salts.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions can be facilitated by nucleophiles such as halides or alkyl groups.

Major Products Formed:

  • Cyclohexyl triphenylphosphonium oxide

  • Cyclohexyl triphenylphosphonium hydride

  • Other triphenylphosphonium salts

Scientific Research Applications

Cyclohexyl triphenylphosphonium iodide has several applications in scientific research:

  • Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

  • Biology: The compound can be used in the study of mitochondrial function and bioenergetics, as triphenylphosphonium derivatives are known to accumulate in mitochondria.

  • Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which cyclohexyl triphenylphosphonium iodide exerts its effects involves its interaction with biological membranes and mitochondrial membranes. The triphenylphosphonium moiety allows the compound to cross cell membranes and accumulate in mitochondria, where it can influence mitochondrial function and bioenergetics.

Molecular Targets and Pathways Involved:

  • Mitochondrial membrane potential

  • Electron transport chain

  • ATP synthesis

Comparison with Similar Compounds

  • Triphenylphosphonium chloride

  • Triphenylphosphonium bromide

  • Triphenylphosphonium fluoride

  • Triphenylphosphonium acetate

Properties

CAS No.

55894-17-2

Molecular Formula

C24H26IP

Molecular Weight

472.3 g/mol

IUPAC Name

cyclohexyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C24H26P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1

InChI Key

IILXKYJRRSMOLS-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

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